molecular formula C19H20N2O5S B6661666 (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid

(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid

Cat. No.: B6661666
M. Wt: 388.4 g/mol
InChI Key: OYLIQCRDUOUTHO-QGZVFWFLSA-N
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Description

(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of sulfonylamino acids. This compound is characterized by the presence of a sulfonyl group attached to an amino acid backbone, along with a phenyl group and a pyrrolidinone moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid typically involves multiple steps, including the formation of the sulfonylamino group and the attachment of the phenyl and pyrrolidinone groups. Common synthetic routes may include:

    Formation of the Sulfonylamino Group: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions to form the sulfonylamino intermediate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl ring is attached to the intermediate.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone group can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. It can also be used in structure-activity relationship (SAR) studies to understand the relationship between chemical structure and biological activity.

Medicine

In medicine, this compound may be explored for its therapeutic potential. This can include its use as a lead compound for drug development or as a tool for studying disease mechanisms.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. It can also be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may interact with the receptor to modulate its activity. The molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a hydroxyl group on the phenyl ring.

    (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxy group on the phenyl ring.

    (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-chlorophenyl)propanoic acid: This compound has a chlorine atom on the phenyl ring.

Uniqueness

The uniqueness of (2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the sulfonylamino group, phenyl ring, and pyrrolidinone moiety, along with the (2R) configuration, gives this compound distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-18-7-4-12-21(18)15-8-10-16(11-9-15)27(25,26)20-17(19(23)24)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,20H,4,7,12-13H2,(H,23,24)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLIQCRDUOUTHO-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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